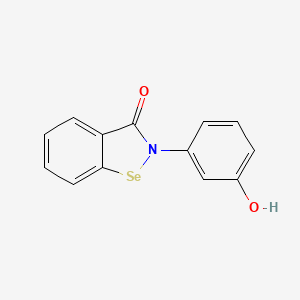

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- es un compuesto orgánico que contiene selenio

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- generalmente implica la reacción del ácido 3-hidroxibencenosilenínico con orto-aminofenol bajo condiciones específicas. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y a una temperatura controlada para garantizar la formación del producto deseado.

Métodos de producción industrial

Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción serían esenciales para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El átomo de selenio se puede oxidar para formar derivados de selenóxido o selenona.

Reducción: Las reacciones de reducción pueden convertir el átomo de selenio a un estado de oxidación inferior.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir selenóxidos, mientras que las reacciones de sustitución pueden producir varios derivados de alquilo o acilo.

Aplicaciones Científicas De Investigación

Química: Se utiliza como reactivo en síntesis orgánica y catálisis.

Biología: Se estudia por sus posibles propiedades antioxidantes e inhibidoras de enzimas.

Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas y antimicrobianas.

Industria: Se utiliza en el desarrollo de materiales avanzados y como componente en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción de 1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- implica su interacción con objetivos moleculares como enzimas y componentes celulares. El átomo de selenio juega un papel crucial en su actividad biológica, a menudo participando en reacciones redox y formando enlaces covalentes con moléculas diana. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto.

Comparación Con Compuestos Similares

Compuestos similares

Ebselen: Otro compuesto que contiene selenio con propiedades antioxidantes e inhibidoras de enzimas similares.

Selenocisteína: Un aminoácido natural que contiene selenio, conocido por su papel en varios procesos biológicos.

Selenometionina: Un análogo de selenio de la metionina, utilizado como suplemento dietético y en investigación.

Singularidad

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- es único debido a su estructura específica, que combina un núcleo de benzisoselenazol con un grupo hidroxifenilo

Actividad Biológica

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)-, often referred to in the context of its parent compound Ebselen, is a seleno-organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula: C13H9NO2Se

- Molar Mass: 290.18 g/mol

- Boiling Point: Approximately 487.4 °C

- pKa: 9.48

1,2-Benzisoselenazol-3(2H)-one exhibits various mechanisms of action that contribute to its biological activity:

- Antioxidant Activity: It demonstrates glutathione peroxidase-like activity, which helps in reducing oxidative stress by scavenging free radicals .

- Inhibition of Enzymes: It has been shown to inhibit bacterial ureases, with a notable Ki value of 2.11 nM against Sporosarcina pasteurii urease . The mechanism involves the formation of a covalent bond between the selenium atom and a conserved cysteine residue in the enzyme's active site .

Antimicrobial Activity

Research indicates that 1,2-benzisoselenazol-3(2H)-ones exhibit significant antimicrobial properties:

- Fungal Inhibition: Compounds in this class have shown antifungal activity against various strains, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL . For instance, certain derivatives were comparable to nourseothricin in their efficacy against fungal growth.

- Bacterial Activity: Studies have confirmed that these compounds possess cell membrane-penetrating capabilities and can inhibit E. coli and H. pylori growth in vitro .

Anti-inflammatory Effects

Ebselen and its derivatives have been recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Propiedades

Número CAS |

81744-02-7 |

|---|---|

Fórmula molecular |

C13H9NO2Se |

Peso molecular |

290.19 g/mol |

Nombre IUPAC |

2-(3-hydroxyphenyl)-1,2-benzoselenazol-3-one |

InChI |

InChI=1S/C13H9NO2Se/c15-10-5-3-4-9(8-10)14-13(16)11-6-1-2-7-12(11)17-14/h1-8,15H |

Clave InChI |

UVLJTNCCWYTHDP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=CC=C3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.